molecular formula C20H24N4O3S B2623754 2-Ethyl-5-(phenyl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898345-71-6

2-Ethyl-5-(phenyl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2623754
CAS No.: 898345-71-6
M. Wt: 400.5
InChI Key: DEXSSAVMFOGUIM-UHFFFAOYSA-N
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Description

2-Ethyl-5-(phenyl(1,4-dioxa-8-azaspiro[45]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-5-(phenyl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol involves multiple steps, starting from readily available precursors. The key steps typically include the formation of the thiazolo[3,2-b][1,2,4]triazole core, followed by the introduction of the spirocyclic moiety and the phenyl group. Common reagents used in these reactions include thionyl chloride, hydrazine hydrate, and various alkylating agents. The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-5-(phenyl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-Ethyl-5-(phenyl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Ethyl-5-(phenyl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA/RNA function. Detailed studies are required to elucidate the exact mechanisms and molecular targets .

Comparison with Similar Compounds

Similar Compounds

    1,4-Dioxa-8-azaspiro[4.5]decane: A related compound with a similar spirocyclic structure.

    5-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-6-phenyl-3(2H)-pyridazinone: Another compound with a similar core structure but different functional groups.

Uniqueness

2-Ethyl-5-(phenyl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is unique due to its combination of a thiazolo[3,2-b][1,2,4]triazole core with a spirocyclic moiety and a phenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

IUPAC Name

5-[1,4-dioxa-8-azaspiro[4.5]decan-8-yl(phenyl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O3S/c1-2-15-21-19-24(22-15)18(25)17(28-19)16(14-6-4-3-5-7-14)23-10-8-20(9-11-23)26-12-13-27-20/h3-7,16,25H,2,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEXSSAVMFOGUIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3)N4CCC5(CC4)OCCO5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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